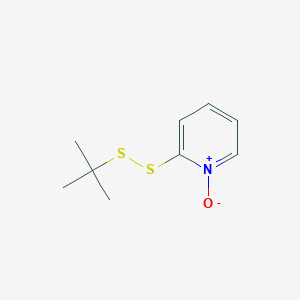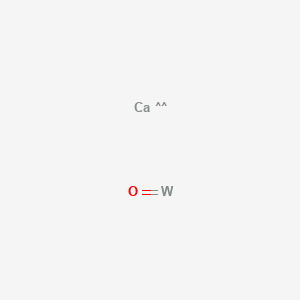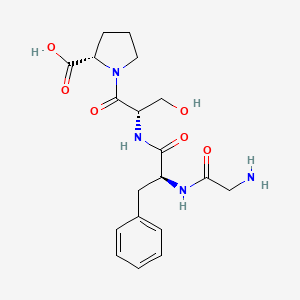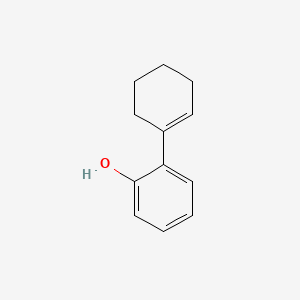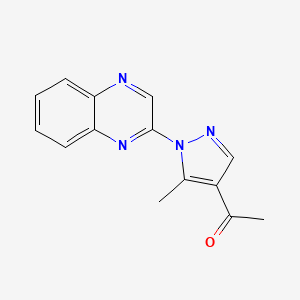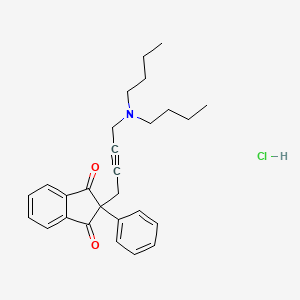
1,3-Indandione, 2-(4-(dibutylamino)-2-butynyl)-2-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Indandione, 2-(4-(dibutylamino)-2-butynyl)-2-phenyl-, hydrochloride is a complex organic compound that belongs to the indandione family. Indandiones are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. This particular compound is notable for its unique structure, which includes a dibutylamino group and a butynyl chain, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(4-(dibutylamino)-2-butynyl)-2-phenyl-, hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 1,3-indandione with a suitable dibutylamino butynyl reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, palladium-catalyzed intramolecular carbonylative annulation has been used to synthesize similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Indandione, 2-(4-(dibutylamino)-2-butynyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The dibutylamino and butynyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Indandione, 2-(4-(dibutylamino)-2-butynyl)-2-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Indandione, 2-(4-(dibutylamino)-2-butynyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
Indanone: Another analogue used in medicinal chemistry and organic synthesis.
Indenopyridone: Known for its biological activities, including anticancer properties.
Uniqueness
1,3-Indandione, 2-(4-(dibutylamino)-2-butynyl)-2-phenyl-, hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
22141-60-2 |
|---|---|
Fórmula molecular |
C27H32ClNO2 |
Peso molecular |
438.0 g/mol |
Nombre IUPAC |
2-[4-(dibutylamino)but-2-ynyl]-2-phenylindene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H31NO2.ClH/c1-3-5-19-28(20-6-4-2)21-13-12-18-27(22-14-8-7-9-15-22)25(29)23-16-10-11-17-24(23)26(27)30;/h7-11,14-17H,3-6,18-21H2,1-2H3;1H |
Clave InChI |
CWXUXRGYNQGQCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC#CCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




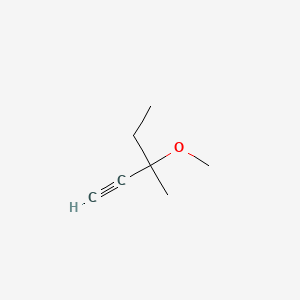

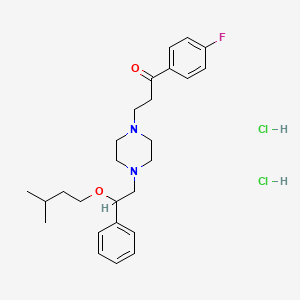
![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)

![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
